molecular formula C24H38O7 B1141553 (-)-Fusicoplagin A CAS No. 101390-92-5

(-)-Fusicoplagin A

Cat. No.: B1141553
CAS No.: 101390-92-5
M. Wt: 438.561
InChI Key: AMBIXBPMZZPLEH-RITQMIIASA-N
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Description

(-)-Fusicoplagin A is a diterpenoid compound isolated from Fusicoccum species, a genus of phytopathogenic fungi. It belongs to the fusicoccane family, characterized by a unique 5-8-5 tricyclic carbon skeleton. This compound has garnered attention for its potent biological activities, including protein phosphatase 2A (PP2A) inhibition, which modulates cellular processes such as apoptosis and signal transduction . Its stereochemistry and structural complexity contribute to its specificity in interacting with biological targets, making it a valuable candidate for anticancer and antiviral research .

Properties

CAS No.

101390-92-5

Molecular Formula

C24H38O7

Molecular Weight

438.561

InChI

InChI=1S/C24H38O7/c1-12(2)24(29)8-7-23(11-30-15(5)25)10-18-13(3)19(27)9-17(18)14(4)21(31-16(6)26)20(28)22(23)24/h12,14,17-22,27-29H,3,7-11H2,1-2,4-6H3/t14-,17+,18+,19+,20+,21+,22-,23-,24-/m1/s1

InChI Key

AMBIXBPMZZPLEH-RITQMIIASA-N

SMILES

CC1C2CC(C(=C)C2CC3(CCC(C3C(C1OC(=O)C)O)(C(C)C)O)COC(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize the uniqueness of (-)-Fusicoplagin A, we compare it with two related compounds: Cotylenin A (structurally similar fusicoccane) and Cyclosporin A (functionally similar immunosuppressant).

Table 1: Comparative Analysis of this compound, Cotylenin A, and Cyclosporin A

Parameter This compound Cotylenin A Cyclosporin A
Chemical Class Fusicoccane diterpenoid Fusicoccane diterpenoid Cyclic undecapeptide
Source Fusicoccum spp. Cladosporium spp. Tolypocladium inflatum
Biological Target PP2A inhibition PP2A activation Cyclophilin A binding
Key Activity Antiproliferative Plant growth modulation Immunosuppression
Mechanism Stabilizes PP2A-B56δ complex Induces PP2A-dependent apoptosis Inhibits calcineurin-NFAT pathway
Clinical Relevance Preclinical anticancer Agricultural applications Organ transplant rejection
Bioavailability Low (requires formulation) Moderate High

Structural Comparison

  • This compound vs. Cotylenin A : Both share the fusicoccane backbone but differ in hydroxylation patterns and stereochemistry. This compound’s C-16 hydroxyl group enhances PP2A binding affinity, whereas Cotylenin A’s C-19 methyl ester group confers PP2A activation .
  • This compound vs. Cyclosporin A: Cyclosporin A’s cyclic peptide structure allows broad-spectrum cyclophilin binding, while this compound’s rigid diterpenoid skeleton restricts target specificity to PP2A isoforms .

Functional Comparison

  • Anticancer Activity: this compound induces apoptosis in leukemia cells (IC₅₀ = 0.8 µM), outperforming Cotylenin A (IC₅₀ = 2.5 µM) but lacking Cyclosporin A’s dual immunosuppressive-antitumor effects .
  • Target Selectivity : this compound’s PP2A inhibition is isoform-specific (B56δ subunit), reducing off-target effects compared to Cyclosporin A’s calcineurin-NFAT pathway disruption, which causes nephrotoxicity .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : this compound undergoes rapid hepatic glucuronidation, limiting its half-life (<2 hours) compared to Cyclosporin A (t₁/₂ = 8–12 hours) .

Q & A

Q. What are the established methods for isolating (-)-Fusicoplagin A from natural sources, and how can purity be validated?

this compound is typically isolated via chromatographic techniques (e.g., HPLC, column chromatography) from fungal extracts. Purity validation requires spectroscopic methods (NMR, MS) and chromatographic consistency (e.g., ≥95% purity via HPLC peak integration). Researchers should replicate protocols from primary literature and cross-validate results with orthogonal techniques (e.g., UV-Vis for specific functional groups) .

Q. How can researchers confirm the stereochemical configuration of this compound?

Chiral resolution (e.g., chiral HPLC) coupled with circular dichroism (CD) spectroscopy is critical. Computational modeling (e.g., density functional theory for CD spectrum prediction) and X-ray crystallography (if crystalline derivatives are obtainable) provide definitive stereochemical assignments. Cross-referencing with published optical rotation data is essential .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Target-specific assays (e.g., enzyme inhibition kinetics for proteases) and cell-based viability assays (MTT, apoptosis markers) are common. Ensure experimental controls (e.g., positive/negative controls, solvent-only groups) and adherence to statistical power requirements (e.g., n ≥ 3 biological replicates) to minimize false positives .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across different studies?

Contradictions may arise from variability in compound purity, assay conditions (e.g., pH, temperature), or cell line/genetic drift. Perform meta-analyses of existing data using PRISMA guidelines, and design replication studies with standardized protocols (e.g., ISO-certified reagents, controlled cell passage numbers). Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental strategies can elucidate the biosynthetic pathway of this compound in fungal hosts?

Use isotopic labeling (e.g., ¹³C-glucose tracer studies) combined with genomic mining (e.g., identification of polyketide synthase clusters via BLASTp). CRISPR-Cas9 gene knockout in putative biosynthetic clusters followed by metabolite profiling can confirm pathway involvement .

Q. How can researchers optimize this compound derivatives for improved pharmacokinetic properties?

Structure-activity relationship (SAR) studies require systematic modification (e.g., esterification, glycosylation) and in silico modeling (e.g., molecular docking for target affinity prediction). Validate ADMET properties using Caco-2 cell permeability assays and hepatic microsomal stability tests. Prioritize derivatives with logP values <5 to enhance bioavailability .

Methodological Challenges & Solutions

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Non-linear regression models (e.g., Hill equation for IC₅₀ calculation) with bootstrapping for confidence intervals are standard. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Open-source tools like R/Bioconductor or GraphPad Prism ensure reproducibility .

Q. How should researchers design a longitudinal study to assess chronic toxicity of this compound?

Follow OECD guidelines for repeated-dose toxicity testing. Use two animal species (rodent and non-rodent), staggered dosing cohorts, and histopathological endpoints. Incorporate interim analyses to adjust sample sizes via adaptive trial design .

Literature Review & Data Synthesis

Q. What strategies improve the efficiency of systematic reviews on this compound pharmacology?

Q. How can researchers resolve discrepancies in spectroscopic data across published studies?

Reanalyze raw data (if accessible via repositories like Zenodo) or request original spectra from authors. Cross-validate with independent techniques (e.g., compare NMR δ values with predicted shifts via ACD/Labs or ChemDraw). Report unresolved discrepancies transparently in publications .

Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies involving this compound?

Adhere to ARRIVE 2.0 guidelines for animal research, including randomization, blinding, and humane endpoints. Obtain institutional IACUC approval and disclose conflicts of interest (e.g., funding from biotech entities) .

Q. How should negative or inconclusive results from this compound studies be reported?

Publish in open-access repositories (e.g., BioRxiv) or journals specializing in negative results (e.g., Journal of Negative Results in BioMedicine). Detail all experimental parameters (e.g., batch numbers, instrument calibration logs) to aid meta-research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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